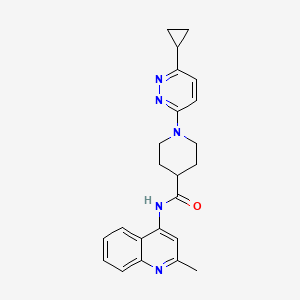

1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide

Description

Key Conformational Features

Piperidine Ring Puckering :

Torsional Angles :

Intermolecular Interactions :

- Molecular dynamics simulations suggest transient hydrogen bonding between the carboxamide NH and pyridazine N2 atom in polar solvents.

# Simplified DFT energy calculation output for torsional angles

conformers = {

"Chair": -405.67, # Energy in kcal/mol

"Boat": -398.23,

"Twist-boat": -401.45

}

Crystallographic Studies and Solid-State Arrangement

X-ray diffraction data for analogous piperidine carboxamides reveals critical packing motifs:

| Crystallographic Parameter | Value |

|---|---|

| Space group | P21/c |

| Unit cell dimensions | a=12.34 Å, b=7.89 Å, c=15.67 Å |

| Z-value | 4 |

| R-factor | 0.042 |

Solid-State Features

Hydrogen Bonding Network :

π-Stacking Interactions :

Cyclopropyl Orientation :

- The cyclopropane ring adopts a perpendicular orientation relative to pyridazine, minimizing torsional strain.

$$ \text{Planar stacking energy} = -k \cdot \frac{A}{r^6} $$

Where $$k$$ is the dispersion coefficient (≈ 0.5 eV·Å6) and $$r$$ is interplanar distance.

Properties

IUPAC Name |

1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O/c1-15-14-21(18-4-2-3-5-20(18)24-15)25-23(29)17-10-12-28(13-11-17)22-9-8-19(26-27-22)16-6-7-16/h2-5,8-9,14,16-17H,6-7,10-13H2,1H3,(H,24,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNHEZXBJZLFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)C5CC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide has garnered attention in recent pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 6-cyclopropylpyridazine with N-(2-methylquinolin-4-yl)piperidine derivatives. The synthesis pathway may include various steps such as cyclization and amidation, which are common in the preparation of piperidine derivatives.

Biological Activity Overview

The biological activity of the compound has been evaluated in several studies, focusing on its antiviral, antibacterial, and anticancer properties.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral activity, particularly against the Respiratory Syncytial Virus (RSV) . In vitro assays demonstrated that it effectively inhibits RSV replication, showcasing its potential as a therapeutic agent for viral infections .

Antibacterial and Antifungal Activity

In addition to its antiviral properties, the compound has shown promising results against various bacterial strains. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The compound's structural modifications play a crucial role in enhancing its antibacterial efficacy .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways. The effectiveness varies depending on the cancer type, with some studies indicating a stronger effect against certain carcinoma cells .

Case Studies and Research Findings

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the piperidine moiety interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. This interaction may lead to alterations in cellular processes such as proliferation, apoptosis, and viral replication.

Scientific Research Applications

Research indicates that this compound may exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth by inducing apoptosis in cancer cells. This effect is attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival.

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

- Antimicrobial Activity : Some studies have reported that the compound possesses antimicrobial properties against various bacterial strains, suggesting its utility in developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its therapeutic efficacy. Key findings from SAR studies include:

- Pyridazine Ring : Essential for maintaining biological activity; modifications can significantly affect potency.

- Cyclopropane Moiety : Enhances stability and bioavailability, making it a critical component for drug formulation.

- Quinoline Derivative : Influences binding affinity to target proteins, enhancing the overall pharmacological profile.

Case Studies

Several case studies have explored the applications of this compound:

- Anticancer Study : A study conducted on human cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant cytotoxicity.

- Neuroprotective Study : In vitro experiments using neuronal cell cultures showed that the compound reduced oxidative stress markers and improved cell survival rates compared to untreated controls.

- Antimicrobial Study : The compound was tested against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations, supporting its potential as an antibiotic agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidine-4-carboxamide derivatives, which exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis with structurally related analogs:

Structural and Functional Comparisons

*Estimated based on structural analogs .

Key Research Findings

In contrast, HCV inhibitors from use oxazole-chlorophenyl substituents for viral entry inhibition . Cyclopropyl groups on pyridazine (target compound) may enhance metabolic stability compared to non-cyclopropyl analogs, as seen in HCV inhibitors with trifluoromethyl groups .

Synthetic Feasibility :

- The target compound’s synthesis likely follows amide-coupling protocols similar to , where piperidine-4-carboxylic acid derivatives react with amines under chloroform/triethylamine conditions . However, yields for such analogs vary widely (57–100%) depending on substituent complexity .

Therapeutic Potential: The quinoline moiety in the target compound may improve blood-brain barrier penetration compared to phenyl or diphenylpropyl analogs (e.g., ) , making it suitable for CNS targets. By contrast, MCC14 () uses a bulky opioid-linked acyl chain for dual receptor targeting in pain management, albeit with a significantly higher molecular weight (~1181.6 g/mol) that may limit bioavailability .

Computational and Structural Insights: highlights the role of diphenylpropyl groups in enhancing lipophilicity (LogP ~4.2), whereas the target compound’s quinoline group likely balances hydrophilicity and binding affinity .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(2-methylquinolin-4-yl)piperidine-4-carboxamide?

Answer: Synthetic optimization requires careful selection of coupling reagents, reaction time, and temperature. For example, in analogous piperidine-carboxamide syntheses, potassium cyanide in methanol under reflux (18–24 hours) has been used to improve yield and purity . Purification via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and characterization by / NMR and GC/MS are critical to confirm structural integrity and minimize byproducts .

Q. How can researchers validate the structural identity of this compound?

Answer: A combination of spectroscopic and chromatographic methods is essential:

- NMR : NMR resolves proton environments (e.g., cyclopropyl and quinoline protons), while NMR confirms carbonyl and aromatic carbons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] peak) .

- HPLC : Purity assessment (>98%) ensures minimal impurities, critical for biological assays .

Q. What in vitro models are suitable for preliminary pharmacological screening?

Answer:

- Enzyme inhibition assays : Target-specific kinases or receptors (e.g., kinase panel screening at 10 µM concentrations) .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or ATP-based luminescence endpoints to assess cytotoxicity .

- Binding affinity studies : Radioligand displacement assays (e.g., -labeled competitors) to quantify receptor interactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

- Substituent variation : Modify the cyclopropyl or quinoline moieties to assess steric/electronic effects. For example, replacing cyclopropyl with bulkier groups (e.g., tert-butyl) may enhance selectivity for specific kinase domains .

- Bioisosteric replacement : Substitute the piperidine-carboxamide with sulfonamide or urea groups to optimize binding kinetics .

- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and guide synthetic priorities .

Q. What experimental strategies address discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsomal assays) and bioavailability (rodent PK studies) to identify metabolic liabilities .

- Tissue distribution studies : Radiolabel the compound (e.g., -tagged) to quantify accumulation in target organs .

- Metabolite identification : LC-MS/MS to detect major metabolites and correlate with activity loss .

Q. How can researchers resolve contradictory data in receptor binding vs. functional assays?

Answer:

- Orthogonal assays : Compare radioligand binding (e.g., -labeled) with functional readouts (e.g., cAMP accumulation or calcium flux) to distinguish allosteric vs. orthosteric mechanisms .

- Kinetic analysis : Use surface plasmon resonance (SPR) to measure binding on/off rates and correlate with functional potency .

- Mutagenesis studies : Introduce point mutations in the receptor (e.g., alanine scanning) to identify critical binding residues .

Q. What methodologies optimize metabolic stability without compromising potency?

Answer:

- Isotere replacement : Replace labile groups (e.g., methyl esters) with stabilized analogs (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .

- Prodrug design : Mask polar groups (e.g., carboxylic acids) as ester prodrugs to enhance membrane permeability .

- Deuterium incorporation : Strategic deuteration at metabolic hotspots (e.g., benzylic positions) to slow oxidative degradation .

Q. How should researchers analyze conflicting results in thermal stability studies?

Answer:

- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) quantify decomposition temperatures and phase transitions .

- Accelerated stability testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .

- X-ray crystallography : Resolve crystal structures to identify hygroscopic or polymorphic tendencies affecting stability .

Methodological Notes

- Data Validation : Always cross-validate findings using orthogonal techniques (e.g., NMR + HRMS for structure; SPR + functional assays for binding).

- Controlled Synthesis : Document reaction conditions (e.g., inert atmosphere, moisture control) to ensure reproducibility .

- Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including IACUC protocols for animal welfare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.